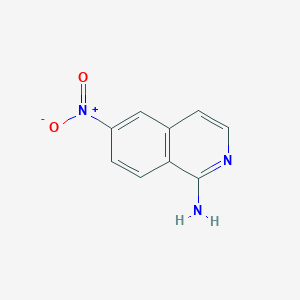
4-(2-フルオロエトキシ)ベンズアルデヒド
概要
説明
4-(2-Fluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-fluoroethoxy group at the para position
科学的研究の応用
4-(2-Fluoroethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Analytical Chemistry: It serves as a reference standard in chromatographic and spectroscopic analyses.
Biological Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Fluoroethoxy)benzaldehyde involves the reaction between 2-fluoroethyl 4-methylbenzenesulfonate and 4-hydroxybenzaldehyde. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Another approach involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of 4-(2-Fluoroethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-(2-Fluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-Fluoroethoxy)benzoic acid.
Reduction: 4-(2-Fluoroethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Cyanoethoxy)benzaldehyde.
作用機序
The mechanism of action of 4-(2-Fluoroethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby influencing biological pathways and therapeutic outcomes .
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyethoxy)benzaldehyde
- 4-(2-Chloroethoxy)benzaldehyde
- 4-(2-Bromoethoxy)benzaldehyde
Comparison
4-(2-Fluoroethoxy)benzaldehyde is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity. For example, the fluoroethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .
特性
IUPAC Name |
4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGNPMZUJFVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567668 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-92-2 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)







![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)



